1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
Description
1-Cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea derivative characterized by a cyclohexyl group, a morpholine ring, and a thiophene moiety. The compound’s structure combines a urea backbone with pharmacologically relevant heterocycles, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-15-4-2-1-3-5-15)18-12-16(14-6-11-23-13-14)20-7-9-22-10-8-20/h6,11,13,15-16H,1-5,7-10,12H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFWRWLEGRDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Morpholine with a Thiophene-Containing Alkyl Halide
Reaction Scheme:
Conditions:
-
Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base: Triethylamine (TEA) or potassium carbonate.
Mechanism:
Morpholine acts as a nucleophile, displacing bromide from the alkyl halide. The reaction proceeds via an mechanism, yielding the secondary amine.
Challenges:
Reductive Amination of Thiophen-3-ylacetaldehyde
Reaction Scheme:
Conditions:
-
Reducing Agent: Sodium cyanoborohydride ().
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Solvent: Methanol or ethanol.
Advantages:
Urea Formation via Amine-Isocyanate Coupling
The final step involves reacting the synthesized amine with cyclohexyl isocyanate to form the urea linkage:
Reaction Scheme:
Optimized Conditions:
-
Solvent: Anhydrous DCM or THF.
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Catalyst: None required; reaction proceeds spontaneously at 25°C.
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Stoichiometry: 1:1 molar ratio (excess isocyanate avoided to prevent diurea formation).
Purification:
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Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.
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Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
Characterization Data:
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Melting Point: 148–150°C (lit.).
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(CDCl): δ 1.2–1.8 (m, cyclohexyl), 3.4–3.6 (m, morpholine), 6.8–7.2 (m, thiophene).
Alternative Synthetic Routes and Modifications
Use of Carbamate Intermediates
Cyclohexyl carbamate derivatives can react with the amine under basic conditions, though this method is less atom-economical:
Solid-Phase Synthesis
Patents disclose immobilized isocyanate resins for controlled urea formation, enabling high-throughput screening.
Critical Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–75% | 90–95% | Moderate |
| Reductive Amination | 70–80% | 85–90% | High |
| Carbamate Route | 50–60% | 80–85% | Low |
Key Findings:
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Reductive amination offers superior yields and scalability but requires strict pH control.
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Direct amine-isocyanate coupling is optimal for small-scale synthesis due to minimal byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the urea backbone or the heterocyclic components. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
- Morpholine Substituents: The presence of a morpholine ring (as in the target compound and 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) enhances solubility and hydrogen-bonding capacity.
- Thiophene vs. Thiazole : Thiophene-containing ureas (e.g., the target compound and ) exhibit distinct electronic properties compared to thiazole analogs (e.g., compounds in ). Thiophene’s lower electronegativity may influence metabolic stability and π-π interactions.
- Cyclohexyl vs. Aryl Groups : Cyclohexyl-substituted ureas (e.g., the target compound and ) often display improved lipophilicity and membrane permeability compared to purely aromatic derivatives. However, they may also exhibit reduced solubility in aqueous media.
Biological Activity
1-Cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic compound with potential applications in medicinal chemistry, particularly in drug design and development. Its unique structure combines a cyclohexyl group, a morpholine moiety, and a thiophene ring, which enhances its biological activity compared to simpler urea derivatives. This article provides a detailed examination of the compound's biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 337.5 g/mol. The presence of the thiophene ring and morpholine group suggests significant potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 337.5 g/mol |
| CAS Number | 954621-10-4 |
Biological Activity Overview
The compound exhibits various biological activities that are primarily attributed to its structural components. The following sections detail specific activities observed in research studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives similar to this compound. For instance, the synthesis of novel urea derivatives based on established chemotherapeutics has shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit tumor cell growth and induce apoptosis.
Case Study: Anticancer Efficacy
A study involving a series of urea derivatives found that certain analogs exhibited significant cytotoxicity against Caki cancer cells. The most active compound in this series demonstrated an IC value of 9.88 µM, indicating potent anticancer activity . The mechanism was linked to the inhibition of histone deacetylase (HDAC), which plays a critical role in cancer progression.
The biological activity of this compound can be attributed to its ability to form stable interactions with key biological targets. Molecular docking studies have suggested that the compound engages in hydrogen bonding with critical residues in enzymes like HDAC1, which is crucial for its inhibitory effects .
Pharmacological Studies
Pharmacological evaluations have shown that compounds within the same structural class as this compound possess diverse activities, including anti-inflammatory and antimicrobial properties.
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against Caki cells |
| HDAC Inhibition | Induces apoptosis via HDAC inhibition |
| Antimicrobial | Potential activity against various pathogens |
| Anti-inflammatory | Modulation of inflammatory pathways |
Q & A
Q. What are the common synthetic routes for preparing 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the morpholine-thiophene ethylamine intermediate via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Step 2 : Urea linkage formation by reacting the intermediate with cyclohexyl isocyanate under anhydrous conditions. Solvents such as dichloromethane or THF are used, with reaction temperatures maintained at 0–25°C to minimize side reactions .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization often depends on stoichiometric ratios and catalyst loading .
Q. How does the structural conformation of this compound influence its reactivity?
The molecule’s reactivity is governed by:
- Steric effects : The cyclohexyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the urea moiety.
- Electronic effects : The morpholine ring’s electron-donating nature and thiophene’s aromaticity modulate electron density at the urea carbonyl, affecting hydrogen-bonding interactions .
- Computational studies (e.g., DFT) can predict reactive sites by analyzing molecular electrostatic potential (MEP) surfaces .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration, particularly when chiral centers (e.g., the ethyl linkage between morpholine and thiophene) are present. Key steps include:
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow diffraction-quality crystals.
- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered morpholine/thiophene moieties .
- Refinement : SHELXL software can model thermal parameters and hydrogen bonding networks, clarifying stereochemical assignments .
Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies?
Discrepancies may arise from:
- Metabolic instability : The morpholine ring is prone to oxidation in hepatic systems. Use deuterated analogs or prodrug strategies to enhance metabolic stability .
- Solubility limitations : Poor aqueous solubility (common with cyclohexyl groups) reduces bioavailability. Nanoformulation or co-solvent systems (e.g., PEG-400) can improve dissolution rates .
- Target engagement : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm in vitro activity correlates with in vivo efficacy .
Q. How can computational modeling predict off-target interactions for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the urea scaffold’s propensity for hydrogen bonding .
- MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability with off-targets like carbonic anhydrase or cytochrome P450 isoforms .
- Pharmacophore mapping : Identify shared features (e.g., hydrogen-bond acceptors) with known inhibitors to prioritize experimental validation .
Methodological Challenges
Q. What analytical techniques are critical for characterizing degradation products?
- HPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed urea to amines) with a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- NMR spectroscopy : ¹H-¹³C HSQC and HMBC experiments identify degradation-induced structural changes, such as morpholine ring opening .
- Stability studies : Accelerated testing (40°C/75% RH) under ICH guidelines reveals degradation pathways (hydrolysis, oxidation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substitution patterns : Replace the cyclohexyl group with bicyclic analogs (e.g., norbornane) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteres : Swap thiophene with furan or pyrrole to modulate electronic properties while retaining aromatic stacking interactions .
- Fragment-based design : Use the urea core as a scaffold to append fragments targeting allosteric pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
